3,5-Dichloro-2,4,6-trimethoxypyridine
Overview
Description
3,5-Dichloro-2,4,6-trimethoxypyridine (DCTMP) is a nitrogenous aromatic compound . It has gained significant attention in recent research due to its potential use in various applications.
Molecular Structure Analysis
The molecular formula of this compound is C8H9Cl2NO3. It has an average mass of 238.068 Da and a monoisotopic mass of 236.995956 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 278.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 122.1±25.9 °C. Its index of refraction is 1.519, and it has a molar refractivity of 54.2±0.3 cm3 .
Scientific Research Applications
Functionalization and Reactivity
Selective Functionalization : Dichloropyridines like 3,5-Dichloro-2,4,6-trimethoxypyridine show interesting reactivity patterns. For instance, different dichloropyridines demonstrate selective deprotonation and subsequent functionalization at specific positions when treated with certain reagents, suggesting potential for tailored chemical synthesis (Marzi, Bigi, & Schlosser, 2001).
Regioselective Addition : The addition of compounds like mesitol to dichloropyridines can be controlled by the choice of catalyst and solvent, indicating applications in precise synthetic processes (Ruggeri et al., 2008).
Synthesis Optimization : Research has been conducted on optimizing the synthetic technology of similar compounds like 3,5-dichloro-2,6-difluoropyridin-4-amine, with findings showing improvements in yield and process simplicity, which can be relevant to the synthesis of related dichloropyridines (Li Sheng-song, 2010).
Catalysis and Ligands
- Ligand for Catalysis : Compounds like 2,4,6-Trimethoxypyridine, which share structural similarities with this compound, have been identified as efficient ligands in catalysis, particularly in ortho-C-H amination reactions. This suggests potential applications in catalytic processes (Zhu et al., 2015).
Molecular Structure and Analysis
- Vibrational Spectra Analysis : Studies on closely related compounds like 3,5-dichloro-2,4,6-trifluoropyridine have used techniques like FTIR and FT-Raman spectra, supported by density functional theory calculations, for molecular structure analysis. This highlights potential analytical applications for similar dichloropyridine compounds (Krishnakumar & Xavier, 2005).
Properties
IUPAC Name |
3,5-dichloro-2,4,6-trimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO3/c1-12-6-4(9)7(13-2)11-8(14-3)5(6)10/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOVNWWCSXCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485209 | |
Record name | 3,5-DICHLORO-2,4,6-TRIMETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2412-97-7 | |
Record name | 3,5-DICHLORO-2,4,6-TRIMETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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